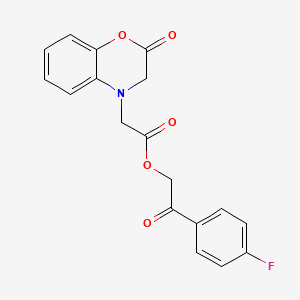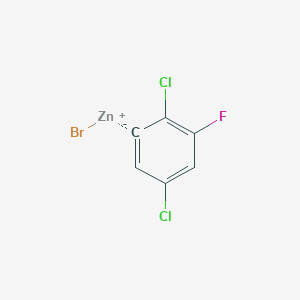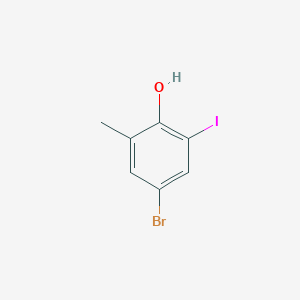
4-Bromo-2-iodo-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-iodo-6-methylphenol is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of bromine and iodine atoms attached to a phenolic ring, along with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-6-methylphenol typically involves the halogenation of 2-methylphenol (o-cresol). The process can be carried out in two main steps:
Bromination: 2-Methylphenol is first brominated using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, to yield 4-bromo-2-methylphenol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. Continuous bromination and iodination processes are employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-iodo-6-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms on the aromatic ring.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert the halogenated phenol to its corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxy derivatives and dehalogenated phenols.
Applications De Recherche Scientifique
4-Bromo-2-iodo-6-methylphenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Bromo-2-iodo-6-methylphenol involves its interaction with molecular targets through its phenolic and halogenated functional groups. The compound can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their structure and function. The phenolic group can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
4-Iodo-2-methylphenol: Similar structure but lacks the bromine atom.
2-Bromo-4-methylphenol: Similar structure but lacks the iodine atom.
2-Iodo-4-methylphenol: Similar structure but with different positioning of halogen atoms.
Uniqueness: 4-Bromo-2-iodo-6-methylphenol is unique due to the presence of both bromine and iodine atoms on the phenolic ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C7H6BrIO |
|---|---|
Poids moléculaire |
312.93 g/mol |
Nom IUPAC |
4-bromo-2-iodo-6-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
Clé InChI |
GNFJQJOMUJAQNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


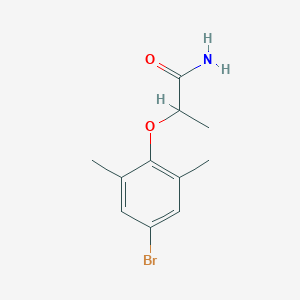
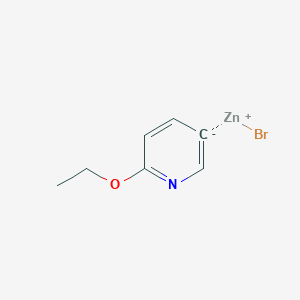
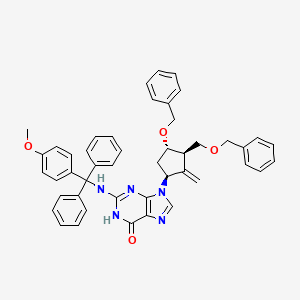
![1,3-Diazabicyclo[3.2.2]nonan-4-one](/img/structure/B14889766.png)
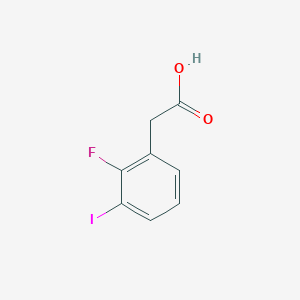
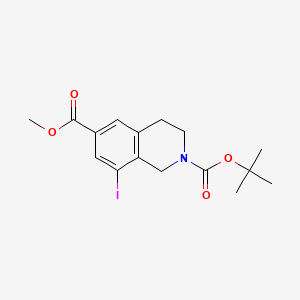
![3-Bromo-2-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14889775.png)
![1,9-Dioxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14889782.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B14889802.png)


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulfonate](/img/structure/B14889815.png)
